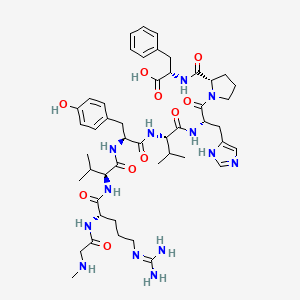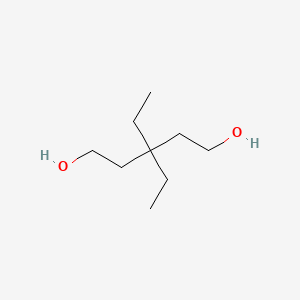
1,5-Pentanediol, 3,3-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Pentanediol, 3,3-diethyl- is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, resins, and plasticizers. Its unique structure, with two ethyl groups attached to the third carbon atom, gives it distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, 3,3-diethyl- can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid derivatives. The reaction typically requires a catalyst, such as copper chromite, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of 1,5-pentanediol, 3,3-diethyl- often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation . This method is advantageous because it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
化学反応の分析
Types of Reactions
1,5-Pentanediol, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
科学的研究の応用
1,5-Pentanediol, 3,3-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Studied for its potential use in the formulation of pharmaceuticals.
Industry: Used in the production of plasticizers, which are added to plastics to increase their flexibility.
作用機序
The mechanism by which 1,5-pentanediol, 3,3-diethyl- exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long chains. In drug delivery systems, its hydroxyl groups can form hydrogen bonds with other molecules, facilitating the transport of drugs within the body .
類似化合物との比較
Similar Compounds
1,5-Pentanediol: Lacks the ethyl groups, making it less hydrophobic.
1,4-Butanediol: Shorter carbon chain, different physical properties.
1,6-Hexanediol: Longer carbon chain, different reactivity.
Uniqueness
1,5-Pentanediol, 3,3-diethyl- is unique due to the presence of two ethyl groups on the third carbon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other diols .
特性
CAS番号 |
51111-07-0 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
3,3-diethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-9(4-2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |
InChIキー |
IHYOEGZUFPLXIS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
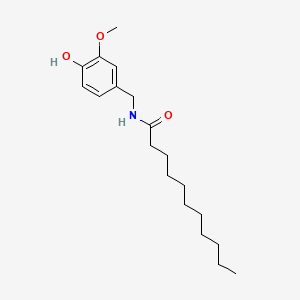
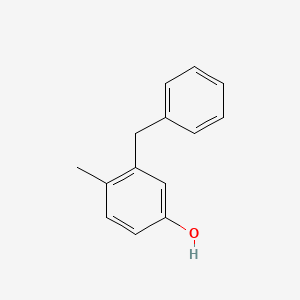

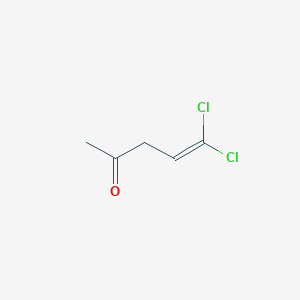

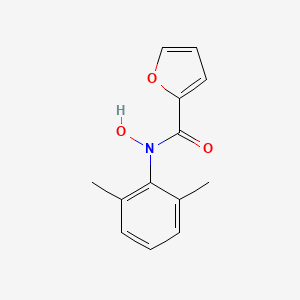
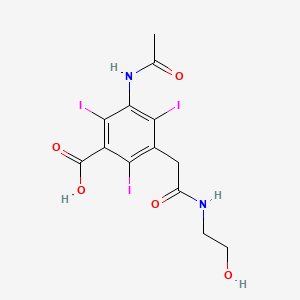

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
